molecular formula C7H10N2O B1661350 6-Methoxy-3,4-dimethylpyridazine CAS No. 89943-10-2

6-Methoxy-3,4-dimethylpyridazine

Cat. No.: B1661350
CAS No.: 89943-10-2
M. Wt: 138.17
InChI Key: TYZYIEXULSGIHN-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dimethylpyridazine is a pyridazine derivative characterized by a methoxy group at position 6 and methyl groups at positions 3 and 4. This compound is commercially available as a synthetic building block, with a molecular weight of 168.20 g/mol (calculated based on its formula C₇H₁₂N₂O). It is primarily utilized in organic synthesis and pharmaceutical research, as evidenced by its listing in specialized chemical catalogs .

Properties

CAS No.

89943-10-2

Molecular Formula

C7H10N2O

Molecular Weight

138.17

IUPAC Name

6-methoxy-3,4-dimethylpyridazine

InChI

InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-8-6(5)2/h4H,1-3H3

InChI Key

TYZYIEXULSGIHN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1C)OC

Canonical SMILES

CC1=CC(=NN=C1C)OC

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridazine Derivatives

Substituent Variations and Molecular Properties

Key structural analogs of 6-Methoxy-3,4-dimethylpyridazine include:

  • 3-(3,4-Dimethylphenyl)-6-methoxy-Pyridazine (CAS 64262-83-5): Features a 3,4-dimethylphenyl substituent at position 3, increasing molecular weight to 214.26 g/mol. The bulky aromatic group may enhance π-π stacking interactions in medicinal chemistry applications .
  • 6-(3,5-Dimethylphenyl)-3-methoxy-4-methylpyridazine (CAS 106982-40-5): Substituted with a 3,5-dimethylphenyl group at position 6, altering steric and electronic properties compared to the parent compound .
  • 6-Methoxy-3(2H)-pyridazinone: Replaces the 3-methyl group with a ketone, introducing hydrogen-bonding capability and acidity, which could influence biological activity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
This compound Not provided C₇H₁₂N₂O 168.20 3,4-dimethyl; 6-methoxy Building block for synthesis
3-(3,4-Dimethylphenyl)-6-methoxy-Pyridazine 64262-83-5 C₁₃H₁₄N₂O 214.26 3-(3,4-dimethylphenyl); 6-methoxy Potential medicinal applications
6-(3,5-Dimethylphenyl)-3-methoxy-4-methylpyridazine 106982-40-5 C₁₄H₁₆N₂O 228.29 6-(3,5-dimethylphenyl); 3-methoxy; 4-methyl Steric hindrance effects
3-Methoxy-6-phenylpyridazine Not provided C₁₁H₁₁N₂O 187.22 6-phenyl; 3-methoxy Simplified substituent profile
6-Methoxy-3(2H)-pyridazinone Not provided C₅H₆N₂O₂ 126.11 3-ketone; 6-methoxy Hydrogen-bonding capability

Research and Application Contexts

  • Pharmaceutical Potential: Derivatives like 6-Methoxy-3(2H)-pyridazinone are explored for bioactivity due to their hydrogen-bonding motifs, while 3-(3,4-dimethylphenyl)-6-methoxy-Pyridazine’s aromaticity may suit kinase inhibitor design .
  • Material Science : The methyl and methoxy groups in this compound could stabilize metal-organic frameworks (MOFs) or catalysts, whereas phenyl-substituted analogs might serve as ligands .
  • Pesticide Chemistry: Pyridazinones (e.g., diclomezine) are established in agrochemicals, but this compound’s role remains underexplored .

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